Brequinar

Content Navigation

Avoid assay failure from rodent-optimized DHODH inhibitors. Brequinar is the definitive reference for human DHODH target engagement: - 10 nM potency on human DHODH, competitive ubiquinone-site binding. - Enables robust pyrimidine starvation in human AML differentiation models (THP-1, U937). - Sub-μM EC50 against RNA viruses, standard positive control for antiviral screening. Supplied with certified purity for reliable in vitro and in vivo studies.

CAS Number

Product Name

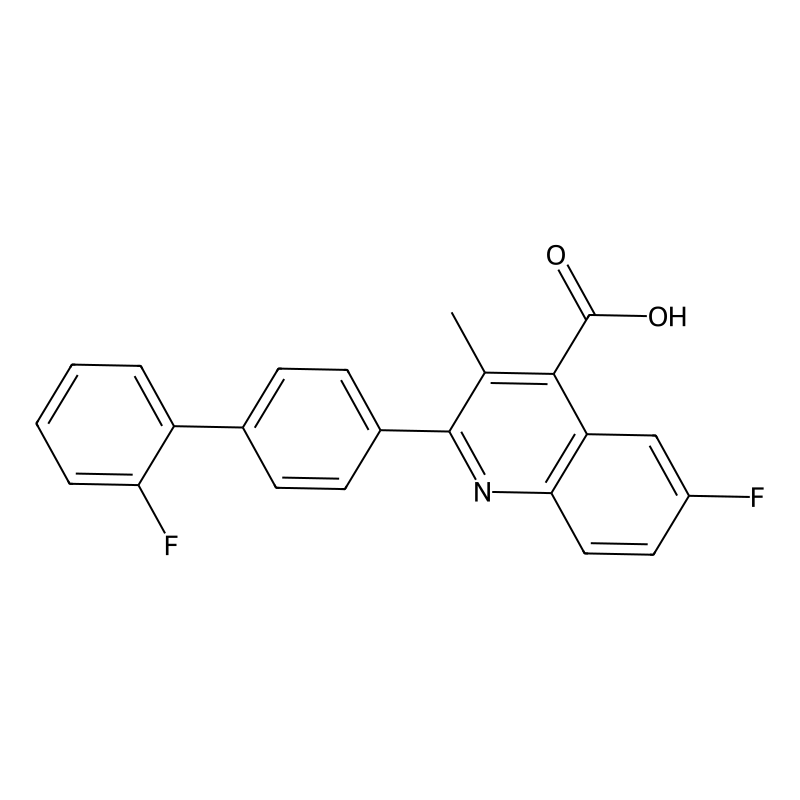

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Brequinar is a highly potent, selective, and competitive inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [1]. Unlike broad-spectrum antimetabolites, Brequinar specifically targets the ubiquinone-binding site of DHODH, leading to rapid intracellular pyrimidine depletion. In industrial and academic procurement, it is primarily sourced as a gold-standard reference material for human DHODH target engagement, offering nanomolar potency that is essential for validating host-directed antiviral therapies, evaluating acute myeloid leukemia (AML) differentiation models, and benchmarking novel immunosuppressive drug candidates [2].

Research Fit

- Mammalian DHODH pathway inhibition studies; spares non-mammalian orthologs

- Kinase panel selectivity supports target-engagement assay development

- PET radiotracer [18F]brequinar for in vivo target-engagement imaging research

References

- [1] A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses 14, no. 5 (2022): 928.

- [2] Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell 11, no. 10 (2020): 723-739.

A common procurement error is substituting Brequinar with more widely available clinical DHODH inhibitors, such as Leflunomide or its active metabolite Teriflunomide. This substitution fails fundamentally due to profound differences in species selectivity and binding kinetics[1]. While Leflunomide is highly active in rodent models, it exhibits weak, micromolar affinity for human DHODH. Conversely, Brequinar is optimized for human DHODH, displaying nanomolar potency[2]. Furthermore, Brequinar acts as a competitive inhibitor against ubiquinone, whereas Teriflunomide binds non-competitively [3]. Using rodent-optimized, non-competitive inhibitors in human cell-based assays leads to severe underestimation of DHODH-dependent target engagement and necessitates toxic micromolar dosing to achieve pyrimidine starvation.

Substitution Risk

- ! DHODH inhibitor potency varies >100-fold across the class; potency mismatch may confound pathway inhibition studies.

- ! Protein binding ranges widely (90 to >99%), affecting free-fraction interpretation in PK/PD models.

- ! Solubility differs by orders of magnitude; poor solubility may impair assay reproducibility and cell-based study outcomes.

References

- [1] Species-related Inhibition of Human and Rat Dihydroorotate Dehydrogenase by Immunosuppressive Isoxazol and Cinchoninic Acid Derivatives. Immunobiology 199, no. 3-5 (1998): 366-377.

- [2] A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses 14, no. 5 (2022): 928.

- [3] Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. Biochemistry 40, no. 8 (2001): 2555-2563.

Enzymatic Potency Against Human DHODH

In direct biochemical assays, Brequinar demonstrates an IC50 of approximately 10 nM against human DHODH, whereas Teriflunomide (the active metabolite of Leflunomide) requires approximately 307 to 600 nM to achieve 50% inhibition [1]. This represents a 30- to 60-fold increase in intrinsic target potency for Brequinar.

| Evidence Dimension | Human DHODH Enzymatic IC50 |

| Target Compound Data | Brequinar: ~10 nM |

| Comparator Or Baseline | Teriflunomide: ~307 - 600 nM |

| Quantified Difference | 30x to 60x higher potency for Brequinar |

| Conditions | In vitro recombinant human DHODH enzymatic assay |

Allows researchers to achieve complete pyrimidine starvation in human cell models at low nanomolar concentrations, avoiding the off-target cytotoxicity associated with micromolar dosing of weaker analogs.

Inverse Species Selectivity (Human vs. Rodent Models)

Brequinar and Leflunomide's active metabolite (A77-1726) exhibit an inverse species selectivity profile. Brequinar is highly selective for human DHODH (IC50 = 10 nM) over rat DHODH (IC50 = 367 nM). In stark contrast, A77-1726 is highly potent against rat DHODH (IC50 = 19 nM) but weak against human DHODH (IC50 = 1.1 µM) [1].

| Evidence Dimension | Species-specific DHODH IC50 |

| Target Compound Data | Brequinar: 10 nM (Human) vs 367 nM (Rat) |

| Comparator Or Baseline | A77-1726: 1.1 µM (Human) vs 19 nM (Rat) |

| Quantified Difference | Brequinar is 110x more potent on human DHODH than A77-1726, while A77-1726 is 19x more potent on rat DHODH |

| Conditions | Recombinant human and rat DHODH isolated assays |

Dictates strict material selection based on the experimental model; Brequinar is mandatory for human-derived cell lines and xenografts, whereas Leflunomide analogs are suited for rodent models.

Host-Directed Broad-Spectrum Antiviral Efficacy

When evaluated as a host-directed antiviral agent targeting pyrimidine depletion, Brequinar vastly outperforms Teriflunomide. Against the Ebola virus mini-replicon, Brequinar achieved an EC50 of 0.102 µM compared to Teriflunomide's 6.43 µM. Similarly, against the Zika virus, Brequinar demonstrated an EC50 of 0.268 µM versus 17.72 µM for Teriflunomide[1].

| Evidence Dimension | Antiviral Efficacy (EC50) |

| Target Compound Data | Brequinar: 0.102 µM (Ebola), 0.268 µM (Zika) |

| Comparator Or Baseline | Teriflunomide: 6.43 µM (Ebola), 17.72 µM (Zika) |

| Quantified Difference | >60-fold higher efficacy against Ebola and >65-fold higher efficacy against Zika for Brequinar |

| Conditions | In vitro cell-based viral replication assays (EBOV mini-replicon and Zika virus) |

Establishes Brequinar as the superior, highly active positive control for screening host-directed antiviral therapeutics against emerging RNA viruses.

Competitive vs. Non-Competitive Ubiquinone Displacement

Kinetic studies reveal that Brequinar acts as a competitive inhibitor with respect to the DHODH co-substrate ubiquinone. In contrast, the active metabolite of Leflunomide (A77-1726) acts as a non-competitive inhibitor versus ubiquinone [1]. This fundamental mechanistic difference means Brequinar directly occupies the ubiquinone binding pocket, heavily influencing the catalytic cycle.

| Evidence Dimension | Enzyme Inhibition Kinetics |

| Target Compound Data | Brequinar: Competitive inhibition vs. ubiquinone |

| Comparator Or Baseline | A77-1726 (Leflunomide metabolite): Non-competitive inhibition vs. ubiquinone |

| Quantified Difference | Distinct binding modes and kinetic displacement profiles |

| Conditions | Steady-state kinetic analysis of human DHODH |

Crucial for structural biologists and assay developers who require a true competitive reference ligand for ubiquinone-site displacement assays.

Stock Solution Stability and Formulation Compatibility

Brequinar free acid (CAS 96187-53-0) exhibits specific solubility constraints compared to its sodium salt counterpart (CAS 96201-88-6). The free acid achieves optimal solubility in anhydrous DMSO (up to 5 mg/mL) but requires co-solvent systems (e.g., PEG300 and Tween80) to prevent precipitation upon aqueous dilution . Moisture contamination in DMSO significantly degrades its solubility profile.

| Evidence Dimension | Solvent Compatibility |

| Target Compound Data | Brequinar free acid: Requires anhydrous DMSO; prone to aqueous precipitation without co-solvents |

| Comparator Or Baseline | Brequinar Sodium salt: Readily soluble in aqueous buffers |

| Quantified Difference | Divergent vehicle requirements for assay integration |

| Conditions | Preparation of standardized 10 mg/mL stock solutions for biological assays |

Procurement must differentiate between the free acid (ideal for DMSO-based high-throughput screening libraries) and the sodium salt (preferred for direct aqueous in vivo dosing) to prevent assay failure via compound precipitation.

Human-Derived Oncology and AML Differentiation Models

Due to its 10 nM potency and high selectivity for the human DHODH isoform, Brequinar is the required procurement choice for inducing pyrimidine starvation and subsequent myeloid differentiation in human acute myeloid leukemia (AML) cell lines (e.g., THP-1, U937) and xenograft models [1]. Using rodent-optimized inhibitors in these human models leads to insufficient target engagement.

Positive Control in Host-Directed Antiviral Screening

Brequinar's sub-micromolar efficacy (EC50 < 0.3 µM) against a broad spectrum of RNA viruses, including Ebola, Zika, and SARS-CoV-2, makes it the benchmark positive control for high-throughput screening campaigns evaluating host pyrimidine depletion strategies [2]. It allows researchers to establish a robust maximum-inhibition baseline that weaker analogs like Teriflunomide cannot achieve without inducing general cytotoxicity.

Ubiquinone-Site Competitive Displacement Assays

Because Brequinar competitively displaces ubiquinone at the DHODH active site, it is the optimal reference ligand for biochemical displacement assays and X-ray crystallography studies aimed at discovering novel ubiquinone-site DHODH inhibitors [3]. Non-competitive inhibitors like Leflunomide are unsuitable for this specific structural validation workflow.

Application Fit Matrix

References

- [1] Species-related Inhibition of Human and Rat Dihydroorotate Dehydrogenase by Immunosuppressive Isoxazol and Cinchoninic Acid Derivatives. Immunobiology 199, no. 3-5 (1998): 366-377.

- [2] Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell 11, no. 10 (2020): 723-739.

- [3] Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. Biochemistry 40, no. 8 (2001): 2555-2563.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

2: Joshi AS, King SY, Zajac BA, Makowka L, Sher LS, Kahan BD, Menkis AH, Stiller CR, Schaefle B, Kornhauser DM. Phase I safety and pharmacokinetic studies of brequinar sodium after single ascending oral doses in stable renal, hepatic, and cardiac allograft recipients. J Clin Pharmacol. 1997 Dec;37(12):1121-8. PubMed PMID: 9506007.

3: Cleaveland ES, Zaharevitz DW, Kelley JA, Paull K, Cooney DA, Ford H Jr. Identification of a novel inhibitor (NSC 665564) of dihydroorotate dehydrogenase with a potency equivalent to brequinar. Biochem Biophys Res Commun. 1996 Jun 25;223(3):654-9. PubMed PMID: 8687451.

4: Buzaid AC, Pizzorno G, Marsh JC, Ravikumar TS, Murren JR, Todd M, Strair RK, Poo WJ, Hait WN. Biochemical modulation of 5-fluorouracil with brequinar: results of a phase I study. Cancer Chemother Pharmacol. 1995;36(5):373-8. PubMed PMID: 7634378.

5: King SY, Agra AM, Shen HS, Chi CL, Adams DB, Currie VE, Bertino JR, Pieniaszek HJ Jr, Quon CY. Protein binding of brequinar in the plasma of healthy donors and cancer patients and analysis of the relationship between protein binding and pharmacokinetics in cancer patients. Cancer Chemother Pharmacol. 1994;35(2):101-8. PubMed PMID: 7987984.

6: Cody R, Stewart D, DeForni M, Moore M, Dallaire B, Azarnia N, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced breast cancer. Am J Clin Oncol. 1993 Dec;16(6):526-8. PubMed PMID: 8256771.

7: Moore M, Maroun J, Robert F, Natale R, Neidhart J, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced gastrointestinal cancer. Invest New Drugs. 1993 Feb;11(1):61-5. PubMed PMID: 8349438.

8: de Forni M, Chabot GG, Armand JP, Fontana X, Recondo G, Domenge C, Carde P, Barbu M, Gouyette A. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients. Eur J Cancer. 1993;29A(7):983-8. PubMed PMID: 8499153.

9: Maroun J, Ruckdeschel J, Natale R, Morgan R, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced lung cancer. Cancer Chemother Pharmacol. 1993;32(1):64-6. PubMed PMID: 8384937.

10: Natale R, Wheeler R, Moore M, Dallaire B, Lynch W, Carlson R, Grillo-Lopez A, Gyves J. Multicenter phase II trial of brequinar sodium in patients with advanced melanoma. Ann Oncol. 1992 Sep;3(8):659-60. PubMed PMID: 1450049.

Explore Compound Types